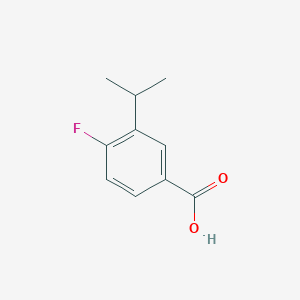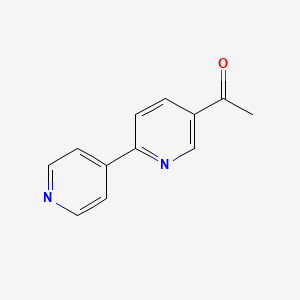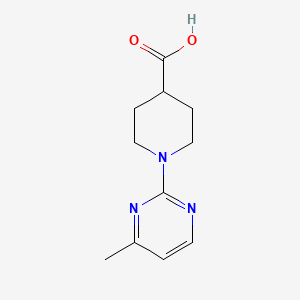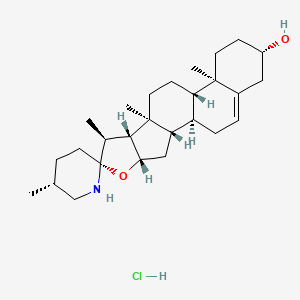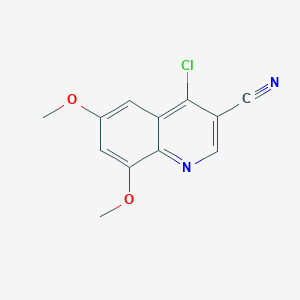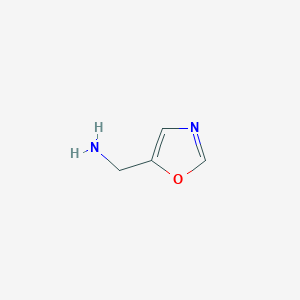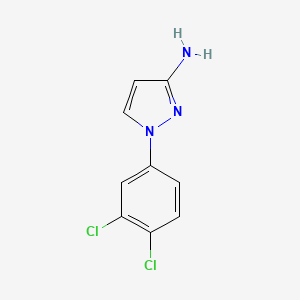
tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate is a chemical compound that belongs to the class of 1H-indazole derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals and materials science. The tert-butyl group attached to the indazole framework provides steric bulk, which can influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of 1H-indazole derivatives, such as tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate, can be achieved through intramolecular amination reactions. For instance, 1-Aryl-2-(2-nitrobenzylidene)hydrazines undergo intramolecular amination in the presence of potassium tert-butoxide in DMF at 100 °C to afford 1-aryl-1H-indazole derivatives in good yields . Although the specific synthesis of tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related 1H-indazole derivatives has been characterized using various spectroscopic techniques, including FTIR, NMR, and MS, as well as X-ray diffraction . Density functional theory (DFT) calculations are often employed to predict and confirm the molecular structure, as seen in the synthesis and analysis of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate . These techniques could be applied to tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate to gain insights into its molecular conformation and electronic structure.
Chemical Reactions Analysis
The chemical reactivity of 1H-indazole derivatives can be influenced by the presence of substituents on the indazole ring. For example, the nitro group in 4-nitro-1,2,3-triazole reacts with tert-butanol under acidic conditions to yield alkylated products . Similarly, the amino and nitro substituents on tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate could undergo various chemical reactions, such as reduction or further functionalization, which would be valuable for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-indazole derivatives are closely related to their molecular structure. The presence of tert-butyl and nitro groups can affect the compound's solubility, stability, and reactivity. The molecular electrostatic potential and frontier molecular orbitals of these compounds can be investigated through DFT to reveal their physicochemical characteristics, such as reactivity towards electrophiles or nucleophiles . These analyses are crucial for understanding the behavior of tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate in different environments and for predicting its potential applications.
Applications De Recherche Scientifique
Synthesis and Characterization
- tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate is an intermediate in the synthesis of various indazole derivatives. For example, it has been used in the synthesis of indazolo[5,4-b][1,6]naphthyridine and indazolo[6,7-b][1,6]naphthyridine derivatives (Chen et al., 2019).
- The compound has also been explored in the context of synthesis and crystal structure analysis. For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a related compound, has been analyzed using techniques like FTIR, NMR spectroscopy, and X-ray diffraction (Ye et al., 2021).
Chemical Reactions and Methodologies
- It has been involved in various chemical reactions, including intramolecular amination. For instance, 1-Aryl-2-(2-nitrobenzylidene)hydrazines, structurally related to tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate, undergo intramolecular amination to form 1-aryl-1H-indazole derivatives (Esmaeili-Marandi et al., 2014).
- The compound is a key intermediate in the synthesis of diverse nitrogen-containing heterocycles, critical in organic and medicinal chemistry. For example, it is used in the synthesis of pyrazolo[5,1-c][1,2,4]triazines (Ivanov et al., 2017).
Potential Applications in Material Science
- tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate derivatives are being explored for their potential applications in material science. For example, the synthesis and molecular structure analysis of related compounds can contribute to the development of novel materials with specific properties (Moriguchi et al., 2014).
Safety And Hazards
Orientations Futures
Indazole-containing heterocyclic compounds are being deployed in a variety of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . Therefore, the development of novel methods for the synthesis of substituted indazoles is of strategic importance .
Propriétés
IUPAC Name |
tert-butyl 3-amino-5-nitroindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-12(2,3)20-11(17)15-9-5-4-7(16(18)19)6-8(9)10(13)14-15/h4-6H,1-3H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUMSXVATBQARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



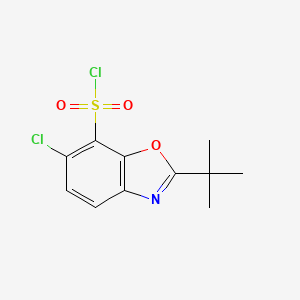
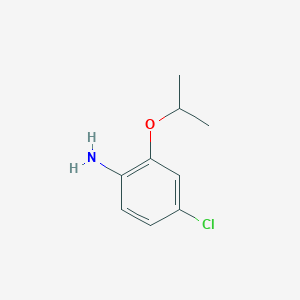
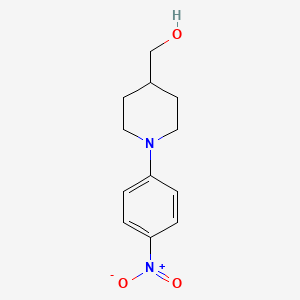
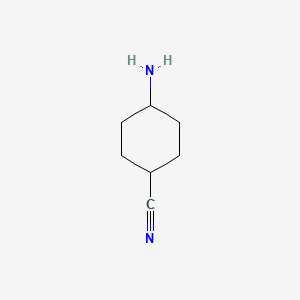
![N-[(dimethylamino)carbonyl]glycine](/img/structure/B1323178.png)
